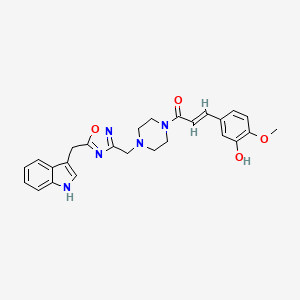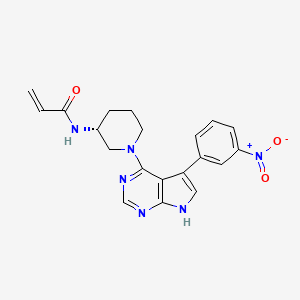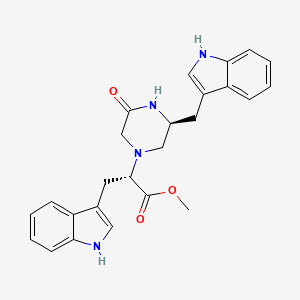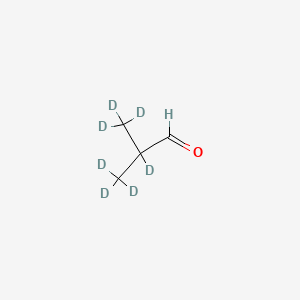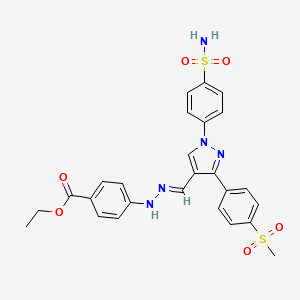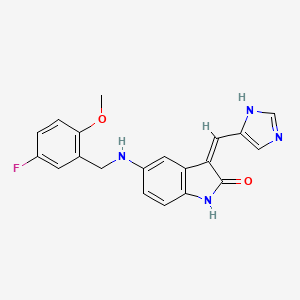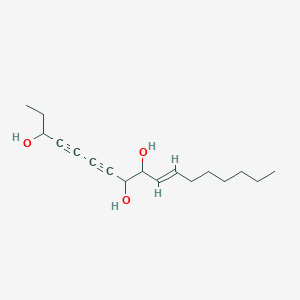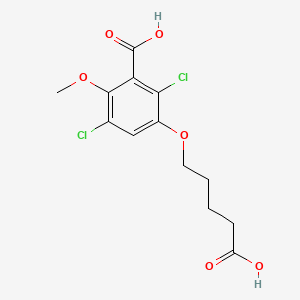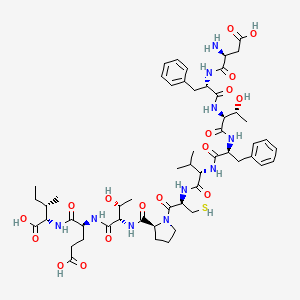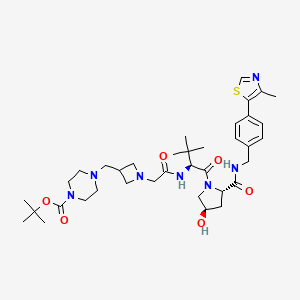
weak Hepatoprotective agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Weak Hepatoprotective agent-1 is a naturally occurring compound extracted from the fruits of Arctium lappa L. It demonstrates modest hepatoprotective effects when applied at a concentration of 10 μM . This compound is of interest due to its potential to protect the liver from damage caused by various toxins and diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of weak Hepatoprotective agent-1 involves the extraction of the compound from the fruits of Arctium lappa L. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the active components. The extracted compound is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the compound’s purity and consistency for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Weak Hepatoprotective agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its hepatoprotective properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced hepatoprotective properties. These derivatives are often tested for their efficacy in protecting liver cells from damage .
Wissenschaftliche Forschungsanwendungen
Weak Hepatoprotective agent-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its potential to undergo various chemical reactions and form new compounds with improved properties. In biology, it is used to investigate its effects on liver cells and its potential to protect against liver damage. In medicine, it is explored for its potential therapeutic applications in treating liver diseases. In industry, it is used in the development of new drugs and treatments for liver-related conditions .
Wirkmechanismus
The mechanism by which weak Hepatoprotective agent-1 exerts its effects involves several molecular targets and pathways. It has been shown to possess antioxidant properties, which help to neutralize free radicals and reduce oxidative stress in liver cells. Additionally, it has anti-inflammatory effects, which help to reduce inflammation and protect liver cells from damage. The compound also modulates various signaling pathways involved in cell survival and apoptosis, further contributing to its hepatoprotective effects .
Vergleich Mit ähnlichen Verbindungen
Weak Hepatoprotective agent-1 can be compared with other similar compounds, such as glycyrrhizin, silymarin, and curcumin. These compounds also possess hepatoprotective properties but differ in their chemical structures and mechanisms of action. For example, glycyrrhizin is known for its anti-inflammatory and antioxidant effects, while silymarin is a flavonoid complex with strong antioxidant properties. Curcumin, on the other hand, is a phenolic compound with anti-inflammatory, antioxidant, and anti-apoptotic roles .
Conclusion
This compound is a promising compound with potential applications in protecting the liver from damage. Its synthesis, chemical reactions, and mechanisms of action have been extensively studied, making it a valuable subject for further research and development in the field of hepatoprotection.
Eigenschaften
Molekularformel |
C27H34O12 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(3S,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(R)-hydroxy-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-16-6-4-13(9-18(16)35-2)8-15-12-37-26(33)21(15)22(29)14-5-7-17(19(10-14)36-3)38-27-25(32)24(31)23(30)20(11-28)39-27/h4-7,9-10,15,20-25,27-32H,8,11-12H2,1-3H3/t15-,20+,21-,22-,23+,24-,25+,27+/m0/s1 |
InChI-Schlüssel |
BYTMLMCPEAZVOF-WHIPURTOSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2C(C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

